Home > Products > Screening Compounds P97871 > DREADD agonist 21
DREADD agonist 21 -

DREADD agonist 21

Catalog Number: EVT-266522
CAS Number:
Molecular Formula: C17H18N4
Molecular Weight: 278.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DREADD Agonist 21 (C21) is a synthetic chemical compound developed as a research tool in neuroscience. It belongs to the class of designer receptor exclusively activated by designer drugs (DREADD) ligands. DREADDs are engineered G protein-coupled receptors (GPCRs) that are modified to respond exclusively to specific, otherwise inert ligands, such as C21. This exclusivity allows researchers to selectively modulate the activity of specific cell populations in vivo, providing valuable insights into brain function and dysfunction. C21 acts as a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs [, ].

Future Directions
  • Developing New DREADD Ligands: While C21 presents a significant advancement over the first-generation DREADD ligand, clozapine N-oxide (CNO), there is continued interest in developing novel ligands with improved selectivity, potency, and pharmacokinetic properties []. This continuous development aims to minimize potential off-target effects and optimize the DREADD technology for broader applications in research and potentially, clinical settings.
  • Expanding Applications Beyond Neuroscience: Although predominantly used in neuroscience, the versatility of C21 and DREADD technology can be harnessed for research in other fields. For instance, researchers have begun exploring C21’s potential in cardiology to investigate the role of Gq signaling in cardiac electrophysiology []. This expansion to other disciplines could provide valuable tools for understanding complex biological processes and developing targeted therapies for various diseases.
  • Translational Research and Clinical Applications: The ultimate goal of DREADD technology is to translate its benefits for clinical applications in humans. While significant hurdles remain, including the development of safe and effective delivery methods and the identification of appropriate clinical indications, the ongoing research into C21 and other DREADD ligands paves the way for potential future therapies targeting neurological and other disorders [].

Clozapine N-Oxide (CNO)

    Compound Description: Clozapine N-oxide (CNO) is a chemical compound widely used as a first-generation agonist for muscarinic-based Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) [, , , ]. These DREADDs are engineered from the human muscarinic acetylcholine receptor family [, ]. While relatively insensitive to the endogenous agonist acetylcholine, they are activated by CNO [, ]. Despite its effectiveness, CNO exhibits a low rate of metabolic conversion to clozapine, a compound known to cross the blood-brain barrier and potentially cause undesirable side effects [, , , ]. This metabolic conversion necessitates the use of alternative DREADD agonists like DREADD agonist 21 (C21) in certain studies [, , ].

    Relevance: Clozapine N-oxide (CNO) is considered structurally related to DREADD agonist 21 (C21) because both compounds function as agonists for DREADDs, particularly those derived from muscarinic receptors [, , ]. While their specific binding affinities and efficacies might differ, both CNO and C21 interact with the engineered receptors to modulate neuronal activity, making them functionally and, to some extent, structurally related.

Clozapine

    Compound Description: Clozapine is an atypical antipsychotic drug known to penetrate the blood-brain barrier. It can cause undesirable side effects, making it less suitable for use in chemogenetic applications [, ]. CNO, a commonly used DREADD actuator, is known to metabolize into clozapine, raising concerns about potential off-target effects in chemogenetic experiments [, , , , ].

    Relevance: While not a direct structural analog of DREADD agonist 21 (C21), clozapine is relevant due to its metabolic relationship with CNO, another DREADD agonist [, , , , ]. The fact that CNO can convert into clozapine, a compound known to affect the central nervous system, raises concerns about the specificity of CNO as a DREADD actuator. This concern underscores the need for alternative agonists like C21 with improved pharmacokinetic properties and reduced potential for off-target effects.

Perlapine

Olanzapine

    Compound Description: Olanzapine is an atypical antipsychotic drug with a favorable safety profile and is widely available in various formulations [, ]. It acts as a potent and full agonist for the hM4Di DREADD, a mutated muscarinic receptor commonly used for chemogenetic inhibition [, ]. This characteristic, along with its established clinical use, makes olanzapine a promising candidate for translating chemogenetic technologies to treat central nervous system diseases in humans [, ].

Overview

DREADD agonist 21, also known as Compound 21 or C21, is a synthetic compound designed for the selective activation of designer receptors exclusively activated by designer drugs, specifically the human muscarinic acetylcholine M3 receptor variant (hM3Dq) and the inhibitory hM4Di. This compound does not activate the wild-type human M3 receptor and exhibits lower binding affinities for various other receptors, making it a valuable tool in chemogenetics for controlling neuronal activity in vivo and in vitro. The compound is available as a dihydrochloride salt, enhancing its solubility in water, which is crucial for biological applications .

Source and Classification

DREADD agonist 21 is classified as a chemogenetic agent within the broader category of pharmacological tools used to manipulate neuronal activity. Its primary application lies in neuroscience research, where it serves as a non-invasive method to control specific neuronal populations through engineered receptors . The compound is synthesized through chemical processes that yield high purity, typically exceeding 98% .

Synthesis Analysis

Methods and Technical Details

The synthesis of DREADD agonist 21 involves multiple steps that typically include the construction of the dibenzodiazepine framework, followed by functionalization to introduce the piperazine moiety. The process requires careful control of reaction conditions to ensure high yield and purity. The synthesis can be summarized as follows:

  1. Formation of Dibenzodiazepine Core: The initial step involves cyclization reactions that form the dibenzodiazepine structure.
  2. Piperazine Introduction: A piperazine ring is then introduced through nucleophilic substitution reactions.
  3. Salt Formation: The final product is converted to its dihydrochloride salt form to enhance solubility.

The purity of the final product is confirmed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry .

Chemical Reactions Analysis

Reactions and Technical Details

DREADD agonist 21 primarily functions through its interaction with engineered muscarinic receptors. Its mechanism involves binding to hM3Dq and hM4Di receptors, leading to excitatory or inhibitory neuronal signaling respectively. The compound's selectivity minimizes off-target effects associated with conventional agonists like clozapine.

Key reactions include:

  • Binding Affinity Measurement: In vitro studies have shown that DREADD agonist 21 has high affinity for hM3Dq (pEC50 = 8.48) and hM4Di (pEC50 = 7.77), indicating potent activation capabilities .
  • Dose-Response Relationships: Experiments demonstrate that effective doses range from 0.4 to 1 mg/kg in vivo, highlighting its utility in experimental settings .
Mechanism of Action

Process and Data

The mechanism of action for DREADD agonist 21 involves its selective binding to modified muscarinic receptors expressed in genetically engineered neurons. Upon administration, it activates hM3Dq receptors leading to neuronal excitation or inhibits hM4Di receptors resulting in reduced neuronal activity.

  • In Vivo Activation: Studies show that DREADD agonist 21 can effectively activate neural circuits at doses as low as 0.1 mg/kg in rodent models, demonstrating significant brain penetrance without converting to clozapine .
  • Functional Outcomes: Activation results in measurable changes in behavior and metabolic activity within targeted brain regions, providing insights into neural circuitry functions .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Yellow-brown powder
  • Solubility: Soluble in water (up to 100 mM) and dimethyl sulfoxide
  • Storage Conditions: Should be stored at -20°C in the dark; stable for up to 24 months post-receipt.
  • Quality Control: Confirmed via nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry with a purity of >98% .
Applications

Scientific Uses

DREADD agonist 21 serves multiple roles in scientific research:

  • Neuroscience Research: It allows researchers to manipulate specific neuronal populations to study their roles in behavior and physiological processes.
  • Behavioral Studies: Used extensively in animal models to assess the effects of targeted neuronal activation or inhibition on behavior.
  • Pharmacological Studies: Provides insights into receptor pharmacology without the confounding effects associated with traditional pharmacological agents like clozapine.

The compound has been validated for use in various experimental paradigms, including sleep studies and models of neurodegeneration, showcasing its versatility as a research tool .

Properties

Product Name

DREADD agonist 21

IUPAC Name

6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

InChI

InChI=1S/C17H18N4/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14/h1-8,18-19H,9-12H2

InChI Key

JCBYXNSOLUVGTF-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42

Solubility

Soluble in DMSO

Synonyms

11-(1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
DREADD agonist (C21)
DREADD agonist 21
DREADD agonist compound 21

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.